4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(2)24(20,21)14-6-4-12(5-7-14)16(19)17-10-15(22-3)13-8-9-23-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMMTQQIXRQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoyl chloride with N,N-dimethylsulfamide under basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide exhibit antidiabetic properties. A study on related benzenesulfonamide derivatives demonstrated significant hypoglycemic effects in streptozotocin-induced diabetic rats. The compounds were compared to glibenclamide, a well-known antidiabetic agent, showing comparable efficacy in lowering blood glucose levels .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that sulfonamide derivatives can inhibit various cancer cell lines, including breast and colon cancer. In vitro assays revealed that certain derivatives exhibited substantial growth inhibition against HepG-2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values indicating promising cytotoxicity .
Enzyme Inhibition
Compounds containing thiophene and sulfonamide moieties have been investigated for their ability to inhibit key enzymes involved in metabolic disorders and neurodegenerative diseases. Specifically, some derivatives have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making them candidates for Alzheimer's disease treatment .
Case Study 1: Antidiabetic Evaluation
In a controlled study involving diabetic rats, a series of benzenesulfonamide derivatives were synthesized and tested for their hypoglycemic effects. The results indicated that specific modifications in the chemical structure enhanced the antidiabetic activity compared to glibenclamide, with some compounds achieving over 30% reduction in blood glucose levels at a dosage of 100 mg/kg .
Case Study 2: Anticancer Activity
A novel series of thiophene-based sulfonamides was synthesized and tested against various cancer cell lines. The MTT assay results demonstrated that certain derivatives significantly inhibited cell proliferation, with the most active compounds achieving IC₅₀ values in the low micromolar range . These findings suggest that further development could lead to effective anticancer therapies.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound A : 4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
- Molecular Formula : C₁₉H₂₁N₃O₄S₂
- Key Features :
- Diethylsulfamoyl group (vs. dimethyl in the target compound).
- Benzothiazole substituent (vs. thiophene-ethyl in the target).
- Physicochemical Properties :
Compound B : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
- Molecular Formula : Varies with substituents (X = H, Cl, Br).
- Key Features :
- Triazole-thione core (absent in the target compound).
- Halogenated phenylsulfonyl groups (introducing electronic and steric variations).
- Spectral Data :
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis
Key Observations :
- Polarity : Compound A’s benzothiazole group increases TPSA, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the target compound.
- Tautomerism : Compound B exists in thione form (evidenced by IR), unlike the target compound’s stable amide structure .
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1448045-85-9
- Molecular Formula : C16H20N2O4S2
- Molecular Weight : 368.4710 g/mol
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with dimethylsulfamoyl chloride and appropriate benzamide precursors. The synthetic route typically includes:
- Formation of the thiophene ring.
- Introduction of the dimethylsulfamoyl group.
- Coupling with the benzamide moiety.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
| Compound | Target Kinases | Inhibition (%) |
|---|---|---|
| Analogue 11 | EGFR | 91% at 10 nM |
| Analogue 13 | HER-2 | 92% at 10 nM |
These findings suggest that the compound may act as a potent inhibitor of key signaling pathways involved in tumor growth and metastasis .
Antiviral Activity
Another area of interest is the compound's potential antiviral properties. Similar benzamide derivatives have shown broad-spectrum antiviral effects against various viruses, including HBV and HIV. The mechanism typically involves increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:
- Inhibition of Kinases : The compound binds to the active sites of receptor tyrosine kinases, preventing their activation and subsequent downstream signaling.
- Antiviral Mechanisms : By enhancing levels of host antiviral factors, it disrupts viral life cycles, particularly in hepatocytes for HBV.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that treatment with related compounds resulted in significant cytotoxicity in various cancer cell lines, including hematological malignancies.
- Antiviral Screening : In vivo studies using animal models indicated that derivatives similar to this compound effectively reduced HBV replication, showcasing their potential as therapeutic agents against viral infections.
Q & A
Q. What controls are critical in enzymatic inhibition assays to avoid false positives?
- Methodology :
- Negative controls : Include wells without enzyme/substrate to detect nonspecific absorbance (e.g., from DMSO) .
- Reference inhibitors : Use acetazolamide (carbonic anhydrase) or methotrexate (dihydrofolate reductase) to benchmark inhibition .
- Pre-incubation steps : Ensure compound-enzyme equilibration (30 min, 37°C) before adding substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
